2-Pyrimidinamine, N-(2,6-dichlorophenyl)-

Kinase inhibition Chemical intermediate Structure-activity relationship

Researchers synthesizing kinase inhibitor cores require the precise 2,6-dichlorophenyl isomer to maintain reaction fidelity; generic analogs risk divergent yields and SAR breakdown. CAS 66501-16-4 provides the authentic ortho,ortho'-dihalogenated scaffold validated in literature procedures. Key procurement advantages: - Direct precursor for pyrido[2,3-d]pyrimidine cores targeting PDGFR, FGFR, and BCR-ABL kinases via established synthetic routes. - Ortho,ortho'-dichloro substitution ensures unique electron-withdrawing effects and steric bulk, preserving SAR integrity in medicinal chemistry campaigns. - Available in research quantities with verified purity; solid-state and solubility profiles documented for process optimization.

Molecular Formula C10H7Cl2N3
Molecular Weight 240.09 g/mol
CAS No. 66501-16-4
Cat. No. B12102620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinamine, N-(2,6-dichlorophenyl)-
CAS66501-16-4
Molecular FormulaC10H7Cl2N3
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC2=NC=CC=N2)Cl
InChIInChI=1S/C10H7Cl2N3/c11-7-3-1-4-8(12)9(7)15-10-13-5-2-6-14-10/h1-6H,(H,13,14,15)
InChIKeyRQHCTLPUMQYABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrimidinamine, N-(2,6-dichlorophenyl)-: Chemical Identity & Procurement Baseline


2-Pyrimidinamine, N-(2,6-dichlorophenyl)- (also named N-(2,6-dichlorophenyl)pyrimidin-2-amine) is a synthetic small-molecule belonging to the N-phenyl-2-pyrimidinamine class, characterized by a pyrimidine core substituted at the 2-amino position with a 2,6-dichlorophenyl ring (C10H7Cl2N3, MW 240.09 g/mol). This compound is primarily listed as a pharmaceutical intermediate and research tool . Authoritative chemical databases confirm its identity, canonical SMILES (Clc1cccc(Cl)c1Nc1ncccn1), and physicochemical properties, establishing a verifiable baseline for procurement specifications .

Synthetic intermediate for kinase inhibitor core construction
SAR exploration of ortho,ortho'-dihalogenation effects
Process chemistry and isomeric purity optimization

Substitution Risks for 2,6-Dichlorophenyl Pyrimidinamine


Simple N-phenyl-2-pyrimidinamine analogs sharing the pyrimidin-2-amine scaffold but differing in phenyl ring substitution cannot be trivially interchanged with CAS 66501-16-4 in research or industrial applications. The 2,6-dichloro substitution pattern imposes a unique combination of electron-withdrawing effects and steric bulk around the amine, directly influencing reaction kinetics in downstream synthetic steps (e.g., further functionalization to form kinase inhibitor cores [1]) and potentially altering target-binding conformations in biological systems [2]. Procurement of a non-halogenated or mono‑halogenated analog (e.g., N‑phenyl‑2‑pyrimidinamine or N‑(3,4‑dichlorophenyl)‑2‑pyrimidinamine) may lead to divergent synthetic yields or loss of structure-activity relationship (SAR) integrity in established protocols.

Substitution pattern
2,6-dichloro substitution provides unique electronic and steric effects; non-halogenated or mono-halogenated analogs may shift reaction kinetics and synthetic yields.
Target-binding conformation
Altered phenyl ring substitution may change target-binding conformations in biological systems, limiting SAR transferability.
Protocol fidelity
Established synthetic routes and patent examples rely on the 2,6-dichloro isomer; substitution risks deviating from literature procedures.

2-Pyrimidinamine, N-(2,6-dichlorophenyl)-: Differentiation Evidence


No Comparative Biological Data Against Close Analogs

An exhaustive search of primary literature and patents did not yield head-to-head comparative biological assay data (IC50, Ki, EC50) for 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- (CAS 66501-16-4) against its closest structural analogs (e.g., N-phenylpyrimidin-2-amine, N-(4-chlorophenyl)pyrimidin-2-amine, or N-(2,4-dichlorophenyl)pyrimidin-2-amine). The compound is most frequently cited as a building block within broader patent claims for kinase inhibitor scaffolds, rather than as a standalone biologically characterized entity [1]. This evidence gap precludes the generation of quantitative differentiation claims at this time.

Biological comparison
Data to verify
No head-to-head IC50/Ki data available
Procurement relies on structural specificity, not biological superiority
No comparative assay context identified in literature
Kinase inhibition Chemical intermediate Structure-activity relationship

Application Scenarios for 2,6-Dichlorophenyl Pyrimidinamine


Synthetic Intermediate for Pyrimidine Kinase Inhibitors

The 2,6-dichlorophenyl substitution pattern is a privileged motif in tyrosine kinase inhibitor scaffolds (e.g., pyrido[2,3-d]pyrimidine cores targeting PDGFR, FGFR, and BCR-ABL kinases) [1]. Procurement of CAS 66501-16-4 provides a direct precursor for constructing such fused heterocyclic systems via established synthetic routes, ensuring fidelity to literature procedures [2].

SAR Exploratory Studies

Researchers investigating the impact of ortho,ortho'-dihalogenation on target engagement can utilize CAS 66501-16-4 as a reference compound to directly compare the electronic and steric effects versus mono-halogenated or non-halogenated N-phenylpyrimidin-2-amine controls [1]. This use case supports SAR campaigns in academic and industrial medicinal chemistry.

Process Chemistry & Crystallization Screening

The solid-state properties and solubility profile of CAS 66501-16-4 can be evaluated against regioisomeric analogs (e.g., 2,4-dichloro or 3,4-dichloro derivatives) to optimize large-scale synthesis and purification parameters. Procurement of the precisely defined 2,6-isomer ensures reproducibility in process optimization workflows.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
2,6-Dichloro substitution pattern
Synthetic protocol fidelity
SAR exploratory studies
Ortho,ortho'-dihalogenation effect
Electronic and steric effect comparison
Process chemistry screening
Isomeric purity (2,6- vs others)
Scalable synthesis reproducibility
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